Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate
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Overview
Description
Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate typically involves multi-step procedures. One common method starts with the cyanation of methyl 2-amino-5-bromobenzoate using copper(I) cyanide (CuCN) to form methyl 2-amino-5-cyanobenzoate. This intermediate is then hydrolyzed using an ethanol (EtOH) and potassium hydroxide (KOH) solution to yield 2-amino-5-cyanobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies due to its structural properties.
Medicine: Research indicates potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action for ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds share a similar core structure and exhibit a range of biological activities.
1,6-Naphthyridines: Known for their pharmacological properties, including anticancer and antimicrobial activities.
1,8-Naphthyridines: These compounds are used in medicinal chemistry and have applications in the treatment of bacterial infections.
Uniqueness
Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)12-11-8-5-3-4-6-10(8)19-13(16)9(11)7-18-14(12)17/h3-7H,2H2,1H3,(H2,17,18) |
InChI Key |
PZRCVJDVMIYLAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1N)Cl |
Origin of Product |
United States |
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